The Natural Provenance of Methylcatalpol: A Technical Guide for Researchers
The Natural Provenance of Methylcatalpol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the natural sources, quantitative analysis, and potential biological activities of Methylcatalpol, an iridoid glycoside of interest to the pharmaceutical and drug development sectors. This document is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound.
Natural Sources of Methylcatalpol
Methylcatalpol is a naturally occurring iridoid glycoside found predominantly in plant species belonging to the genera Buddleja and Plantago.[1] It is a mono-O-methyl derivative of catalpol (B1668604), another well-studied iridoid glycoside.[1]
Buddleja Species
Numerous species within the Buddleja genus, commonly known as butterfly bush, are primary sources of Methylcatalpol. In many of these species, Methylcatalpol is a predominant iridoid glycoside, often found alongside catalpol and aucubin.[2] The yields of these individual glycosides can be approximately 0.1% of the fresh weight of the leaves.[1]
Plantago Species
Various species of the Plantago genus, or plantains, also contain Methylcatalpol, although often in conjunction with higher concentrations of catalpol and aucubin.[1] The concentrations of these related compounds can vary significantly depending on the species, cultivar, plant part, and even growing conditions such as light and nutrient availability.[3][4]
Quantitative Data on Methylcatalpol and Related Iridoids
The concentration of Methylcatalpol and its precursor, catalpol, varies among different plant species and even within different parts of the same plant. The following tables summarize available quantitative data.
Table 1: Quantitative Data of Methylcatalpol in Buddleja Species
| Species | Plant Part | Compound | Concentration (% of fresh or dry weight) | Reference |
| Buddleja species (general) | Leaves | Methylcatalpol | ~0.1% (fresh weight) | [1] |
| Buddleja weyeriana | Foliage | Methylcatalpol | 0.2% | [2] |
| Emorya suaveolens (related genus) | Not specified | Methylcatalpol | 0.7% | [2] |
| Buddleja colvilei | Fresh foliage | Methylcatalpol | ~0.1% | [2] |
| Buddleja asiatica | Flowering parts | Methylcatalpol | Present (not quantified) | [5] |
Table 2: Quantitative Data of Catalpol in Plantago Species (as a proxy for Methylcatalpol presence)
| Species | Plant Part | Compound | Concentration (mg/g Dry Matter unless specified) | Reference |
| Plantago lanceolata | Leaves | Catalpol | 1.7 (average) | [4] |
| Plantago lanceolata 'Tonic' | Leaves | Catalpol | <0.5 | [6] |
| Plantago lanceolata | Leaves (aqueous extract) | Catalpol | 9.339 µg/mg | [7] |
| Plantago major | Roots (aqueous extract) | Catalpol | 2.451 µg/mg | [7] |
Experimental Protocols
Extraction and Isolation of Methylcatalpol
The following is a representative protocol for the extraction and isolation of Methylcatalpol from plant material, based on established methods for iridoid glycosides.
Protocol 1: General Extraction and Isolation
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Plant Material Preparation: Fresh or air-dried leaves of Buddleja or Plantago species are ground into a coarse powder.
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Extraction: The powdered plant material is macerated with methanol (B129727) or a methanol-water mixture at room temperature for 24-48 hours. The process is repeated multiple times to ensure complete extraction.
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Filtration and Concentration: The resulting extract is filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.
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Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), and ethyl acetate, to remove non-polar compounds. The aqueous fraction containing the glycosides is retained.
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Chromatographic Purification: The aqueous fraction is subjected to column chromatography on silica (B1680970) gel or a polymeric adsorbent resin. Elution is performed with a gradient of methanol in chloroform or water to separate the iridoid glycosides.
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Final Purification: Fractions containing Methylcatalpol are further purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
Quantification of Methylcatalpol by HPLC-UV
The following protocol outlines a general method for the quantification of Methylcatalpol in plant extracts.
Protocol 2: HPLC-UV Quantification
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Standard Preparation: A stock solution of purified Methylcatalpol of known concentration is prepared in methanol. A series of standard solutions are prepared by serial dilution to construct a calibration curve.
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Sample Preparation: A known weight of the dried plant extract is dissolved in a known volume of methanol. The solution is filtered through a 0.45 µm syringe filter before injection.
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HPLC Conditions:
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile (B52724) and water (both may be acidified with 0.1% formic acid). A typical gradient might start with a low percentage of acetonitrile, which is gradually increased.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 25-30 °C.
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Detection: UV detector set at a wavelength of approximately 210 nm.
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Injection Volume: 10-20 µL.
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Quantification: The concentration of Methylcatalpol in the sample is determined by comparing the peak area from the sample chromatogram to the calibration curve generated from the standard solutions.
Biological Activity and Signaling Pathways
While direct studies on the signaling pathways of Methylcatalpol are limited, extensive research on the closely related compound, catalpol, provides significant insights into its potential biological activities, particularly its anti-inflammatory and neuroprotective effects. Given their structural similarity, it is plausible that Methylcatalpol shares similar mechanisms of action.
Anti-inflammatory Effects
Catalpol has been shown to exert anti-inflammatory effects by modulating various signaling pathways.[8] One key pathway is the AMPK/mTOR signaling pathway . In inflammatory conditions, catalpol can activate AMP-activated protein kinase (AMPK), which in turn inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, leading to a reduction in the production of pro-inflammatory cytokines.[9][10]
Neuroprotective Effects
The neuroprotective properties of catalpol are well-documented and are attributed to its ability to modulate several signaling pathways.
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MKK4/JNK/c-Jun Signaling Pathway: In models of Parkinson's disease, catalpol has been found to suppress the activation of the MKK4/JNK/c-Jun signaling pathway, which is involved in neuronal apoptosis.[11][12]
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Shh Signaling Pathway: Catalpol may promote neurogenesis and synaptogenesis by activating the Sonic hedgehog (Shh) signaling pathway, which can also play a role in mitochondrial regulation.[13]
Visualizations
The following diagrams illustrate the key experimental workflow and a potential signaling pathway for Methylcatalpol, based on data for catalpol.
References
- 1. CATALPOL AND METHYLCATALPOL: NATURALLY OCCURRING GLYCOSIDES IN PLANTAGO AND BUDDLEIA SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. nzgajournal.org.nz [nzgajournal.org.nz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigating a Simple and Sensitive High-performance Liquid Chromatography Method for Simultaneous Determination of Apigenin Catalpol and Gallic Acid Contents in Plantago Lanceolata L. and Plantago Major L. - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Catalpol ameliorates LPS-induced inflammatory response by activating AMPK/mTOR signaling pathway in rat intestinal epithelial cells. | Semantic Scholar [semanticscholar.org]
- 11. Catalpol Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Catalpol promotes hippocampal neurogenesis and synaptogenesis in rats after multiple cerebral infarctions by mitochondrial regulation: involvement of the Shh signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
